molecular formula C8H10BrNO2 B3032235 2-Bromo-6-(dimethoxymethyl)pyridine CAS No. 128507-76-6

2-Bromo-6-(dimethoxymethyl)pyridine

Cat. No.: B3032235
CAS No.: 128507-76-6
M. Wt: 232.07 g/mol
InChI Key: SZLQAUWIUGRPND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(dimethoxymethyl)pyridine typically involves the bromination of 6-(dimethoxymethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is common to ensure safety and efficiency .

Chemical Reactions Analysis

Biological Activity

2-Bromo-6-(dimethoxymethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}BrNO2_2
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 21886067
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : Compounds with a pyridine core often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Antimicrobial Activity : Pyridine derivatives have shown potential as antimicrobial agents by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Antiinflammatory Effects

Recent studies indicate that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit COX-2 activity effectively, with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50_{50} (μmol)Comparison DrugIC50_{50} (μmol)
This compoundTBDCelecoxib0.04 ± 0.01

Antimicrobial Activity

Research has shown that similar pyridine derivatives possess antimicrobial properties against a range of pathogens. The mode of action generally involves interference with bacterial ribosomal functions or inhibition of essential metabolic pathways.

Case Studies

  • In Vitro Studies : A study investigating the anti-inflammatory effects of various pyridine derivatives found that compounds structurally similar to this compound significantly reduced inflammation markers in cell cultures.
  • Animal Models : In vivo studies demonstrated that administration of pyridine derivatives led to decreased paw edema in rat models, indicating their potential use in treating inflammatory conditions .

Pharmacological Profiles

The pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for therapeutic applications. In silico studies indicate low toxicity profiles and good bioavailability .

Properties

IUPAC Name

2-bromo-6-(dimethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-4-3-5-7(9)10-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLQAUWIUGRPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619449
Record name 2-Bromo-6-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128507-76-6
Record name 2-Bromo-6-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure in Example 6: step b was followed using 6-bromo-pyridine-2-carbaldehyde (600 mg, 3.23 mmol), trimethyl orthoformate (8 mL), and toluenesulfonic acid (100 mg) in MeOH (50 mL). Analogous aqueous workup yielded the product (743 mg) which was used without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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